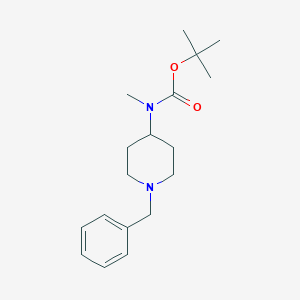

tert-Butyl (1-benzylpiperidin-4-yl)(methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-benzylpiperidin-4-yl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19(4)16-10-12-20(13-11-16)14-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZIGCVMYZRQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594233 | |

| Record name | tert-Butyl (1-benzylpiperidin-4-yl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139062-92-3 | |

| Record name | tert-Butyl (1-benzylpiperidin-4-yl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-benzylpiperidin-4-yl)(methyl)carbamate typically involves the reaction of 1-benzylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-benzylpiperidin-4-yl)(methyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl (1-benzylpiperidin-4-yl)(methyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1-benzylpiperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of tert-butyl (1-benzylpiperidin-4-yl)(methyl)carbamate can be elucidated through comparisons with analogs. Key differences arise from substituent type, position, and electronic effects, as summarized below:

Table 1: Structural Comparison of Piperidine-Based Carbamates

Key Observations:

Chloronicotinoyl substitution () introduces both steric bulk and electronic effects, likely enhancing binding to enzymatic targets like kinases .

Positional Isomerism :

- Substitution at the 4-position of piperidine (target compound) versus the 3-position (CAS 216854-24-9) reduces structural similarity (0.91 score in ), impacting conformational preferences and biological activity .

Synthetic Utility :

- Brominated analogs () are valuable for Suzuki-Miyaura cross-coupling, enabling diversification, whereas the benzyl group in the target compound is less reactive but offers metabolic stability .

Biological Activity

tert-Butyl (1-benzylpiperidin-4-yl)(methyl)carbamate is an organic compound with the molecular formula C18H28N2O2, belonging to the class of carbamates. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand, which may have implications for therapeutic applications in neurological disorders.

Chemical Structure and Properties

The structural configuration of this compound is characterized by the presence of a piperidine ring, a benzyl group, and a tert-butyl moiety. This unique arrangement imparts distinct steric and electronic properties that influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H28N2O2 |

| Molecular Weight | 304.43 g/mol |

| Density | 1.043 g/cm³ |

| Boiling Point | 415.5 °C at 760 mmHg |

| Flash Point | 205.1 °C |

Research indicates that this compound interacts with specific molecular targets in the central nervous system, modulating their activity. These interactions may involve:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes involved in neurotransmitter degradation, which can enhance synaptic transmission.

- Receptor Modulation : It may act as a ligand for various receptors, influencing signaling pathways crucial for neuronal function.

Biological Activity

The biological activity of this compound has been evaluated in several studies, highlighting its potential therapeutic effects:

- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by toxic agents such as amyloid-beta peptides. This suggests a role in neurodegenerative disease management, particularly Alzheimer's disease.

- Antiviral Activity : Preliminary investigations indicate that the compound exhibits antiviral properties, particularly against coronaviruses, making it a candidate for further exploration in antiviral drug development .

- Cytotoxicity Studies : The compound was assessed for cytotoxic effects on various cell lines. Results indicated low cytotoxicity at therapeutic concentrations, supporting its potential use in clinical settings without significant adverse effects on cell viability .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- A study published in MDPI highlighted its effectiveness as an enzyme inhibitor with significant selectivity towards specific targets involved in neurotransmitter regulation .

- Another investigation focused on its protective effects against oxidative stress in neuronal cultures, demonstrating a reduction in reactive oxygen species and improved cell viability when treated with the compound alongside neurotoxic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl (1-benzylpiperidin-4-yl)(methyl)carbamate?

- Methodological Answer : The compound is typically synthesized via reductive amination. A reported protocol involves reacting 4-N-BOC-aminopiperidine with benzaldehyde in dichloroethane (DCE) using sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent. The reaction proceeds under nitrogen at room temperature for 48 hours, yielding the product with 98% efficiency . Alternative routes include nitrobenzaldehyde condensation followed by catalytic hydrogenation (Pd/C, H₂) to reduce nitro groups to amines .

Q. How is the compound characterized post-synthesis?

- Methodological Answer :

- 1H NMR : Key signals include δ 7.26–7.32 (benzyl aromatic protons), δ 3.50 (N-CH₂), δ 1.43 (tert-butyl group), and δ 1.31–1.25 (piperidine ring protons) .

- Mass Spectrometry (ESI-MS) : A prominent [M+H]⁺ peak at m/z 305.20 confirms molecular weight .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for structural validation, particularly for resolving stereochemistry and bond angles .

Q. What are the stability considerations for handling and storage?

- Methodological Answer : The compound is stable under inert atmospheres (N₂/Ar) at room temperature but degrades in the presence of strong acids/bases or oxidizing agents. Storage recommendations include desiccants (silica gel) and protection from light. Incompatible materials include halogenated solvents and metal catalysts .

Advanced Research Questions

Q. What pharmacological targets are associated with this compound?

- Methodological Answer : The compound acts as a CXCR4 chemokine receptor antagonist , validated via competitive binding assays using ¹²⁵I-SDF-1α and functional inhibition of calcium flux in CXCR4-expressing cell lines (e.g., Jurkat T-cells). EC₅₀ values are determined via dose-response curves .

Q. How do structural modifications impact its biological activity and pharmacokinetics?

- Methodological Answer :

- Benzyl Substituents : Replacing benzyl with 3-nitrobenzyl (as in related analogs) reduces receptor affinity due to steric hindrance, while electron-withdrawing groups enhance metabolic stability .

- Carbamate Modifications : tert-Butyl carbamate removal (via acidolysis) generates primary amines, improving solubility but increasing susceptibility to proteolytic degradation. SAR studies recommend introducing fluorine or methyl groups to balance stability and activity .

Q. How can analytical techniques resolve conflicting data in structural characterization?

- Methodological Answer :

- NMR Discrepancies : Use 2D techniques (e.g., COSY, HSQC) to assign overlapping proton signals. For example, distinguishing piperidine ring protons from tert-butyl signals requires gradient-enhanced HSQC .

- Mass Spec Contradictions : High-resolution MS (HRMS) or MS/MS fragmentation clarifies ambiguous peaks. For instance, a fragment at m/z 257.20 corresponds to loss of the tert-butoxycarbonyl (BOC) group .

- Crystallographic Validation : SHELXL refinement resolves bond-length discrepancies (>0.01 Å) caused by disordered crystals .

Q. How should researchers address discrepancies in pharmacological data across studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments using isogenic cell lines (e.g., HEK293-CXCR4) and control compounds (AMD3100).

- Statistical Analysis : Apply ANOVA or Student’s t-test to compare IC₅₀ values. Outliers may arise from differences in cell passage number or ligand batch purity .

- Orthogonal Assays : Cross-validate binding data with functional assays (e.g., chemotaxis inhibition in Boyden chambers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.